Quinine Hydrochloride

Beschreibung

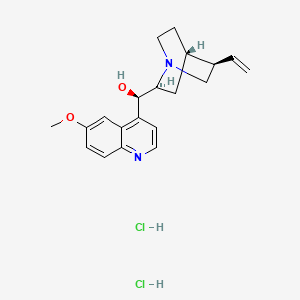

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFSRMTJJPTCW-DSXUQNDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30860-23-2 | |

| Record name | Quinine, hydrochloride (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30860-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7044213 | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7549-43-1, 60-93-5, 130-89-2, 6119-47-7 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7549-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Quinine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinine Hydrochloride: A Technical Guide to its Antiplasmodial Mechanism of Action in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a crucial tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the antiplasmodial activity of quinine hydrochloride. It details the primary mode of action, secondary effects, and the complex landscape of parasite resistance. This document consolidates quantitative data on quinine's efficacy, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the intricate molecular interactions and pathways involved.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of P. falciparum digest copious amounts of host cell hemoglobin within an acidic digestive vacuole (DV) to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by biocrystallizing it into an inert, insoluble polymer called hemozoin.

Quinine, a weak base, accumulates to high concentrations within the acidic environment of the parasite's DV.[1] The most widely accepted hypothesis for its primary mechanism of action is the disruption of this vital heme detoxification pathway.[1][2] Quinine is thought to interfere with hemozoin formation by binding to the growing faces of the hemozoin crystal, thereby capping it and preventing further polymerization.[3] This leads to the accumulation of toxic free heme within the DV, which in turn induces oxidative stress, damages cellular components, and ultimately leads to parasite death.[2]

dot

References

What is the historical significance of Quinine Hydrochloride in malaria treatment?

An In-Depth Technical Guide on the Historical Significance of Quinine Hydrochloride in Malaria Treatment

Abstract

For nearly four centuries, quinine, an alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the fight against malaria.[1][2] Its isolation in 1820 marked the beginning of modern antimalarial chemotherapy, representing the first successful use of a chemical compound to treat an infectious disease.[3][4] This technical guide provides a comprehensive overview of the historical significance of this compound, detailing its discovery, mechanism of action, clinical application, and the eventual emergence of parasitic resistance. It summarizes key quantitative data from historical and modern studies, outlines experimental protocols for evaluating antimalarial efficacy, and presents visual diagrams of critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this seminal antimalarial agent.

Introduction: The Dawn of Antimalarial Chemotherapy

The history of malaria treatment is inextricably linked with quinine.[5] Before its discovery, malaria, a disease noted for over 4,000 years, was a significant cause of morbidity and mortality worldwide, shaping human history and population dynamics. The use of extracts from the Cinchona tree bark by indigenous populations in Peru to treat fevers was the first known effective remedy. Jesuit missionaries introduced this "sacred bark" to Europe around 1640, where it became an accepted treatment for malarial fevers. The isolation of the active alkaloid, quinine, by French chemists Pierre Joseph Pelletier and Joseph Caventou in 1820, was a landmark achievement that allowed for standardized dosing and paved the way for large-scale production. This compound remained the primary antimalarial drug of choice globally until the 1940s, playing a critical role in global exploration, military campaigns, and colonial expansion by mitigating the devastating impact of malaria.

The Genesis of Quinine: From Cinchona Bark to Pure Alkaloid

The journey of quinine from a traditional herbal remedy to a purified pharmaceutical compound marks a pivotal chapter in medicine.

-

17th Century : Jesuit missionaries learn of the antifebrile properties of "quina-quina" bark from indigenous people in Peru and introduce it to Europe. It becomes known as "Jesuit's bark."

-

1737 : French scientist Charles Marie de La Condamine identifies the most effective form of quinine.

-

1820 : Pierre Pelletier and Joseph Caventou isolate and name the active compound "quinine." They do not patent their discovery, viewing it as a gift to humanity.

-

1854 : Scottish physician William Balfour Baikie demonstrates that quinine can be used prophylactically to prevent malaria, a discovery with significant geopolitical implications.

-

Mid-19th Century : Large-scale cultivation of Cinchona trees begins in Java and India, securing a stable supply for colonial empires.

-

World War II : The Japanese capture of Java, the primary source of Cinchona, creates a "quinine crisis" for the Allies, spurring massive research efforts to develop synthetic antimalarials like chloroquine.

Mechanism of Action: Elucidating the Antimalarial Effect

While quinine has been used for centuries, its precise mechanism of action is not fully resolved. It is known to be a blood schizonticide, acting on the asexual intra-erythrocytic stages of the Plasmodium parasite.

The most widely accepted hypothesis centers on the parasite's detoxification of heme. Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment"). Quinine, a weak base, is thought to accumulate in the acidic food vacuole and interfere with this process by inhibiting the enzyme heme polymerase. This leads to a buildup of cytotoxic heme, which damages parasite membranes and causes cell death.

Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.

Clinical Application and Efficacy: A Historical Perspective

This compound was the standard of care for both treatment and prophylaxis of malaria for over a century. Its administration and efficacy have been the subject of numerous studies, with dosage regimens evolving over time.

Dosage Regimens

Historically, dosage was often imprecise, relying on powdered bark of varying quality. The isolation of pure quinine allowed for standardized dosing. Modern recommendations, particularly for severe malaria, often involve an initial loading dose to achieve therapeutic plasma concentrations rapidly.

| Condition | Patient Group | Dosage Regimen | Duration | Reference |

| Uncomplicated Malaria | Adults | 648 mg orally every 8 hours | 7 days | |

| Uncomplicated Malaria | Children | 30 mg/kg/day orally in 3 divided doses | 3-7 days | |

| Severe Malaria (WHO) | Adults & Children | Loading Dose: 20 mg salt/kg IV infusion | Followed by 10 mg/kg every 8 hours | |

| Severe Malaria (No Loading Dose) | Adults & Children | 10 mg/kg every 8 hours | 7 days | |

| Malaria in Pregnancy (1st Trimester) | Pregnant Women | 10 mg/kg orally every 8 hours | 7 days |

Table 1: Summary of Historical and Modern this compound Dosage Regimens.

Clinical Efficacy

Quinine's efficacy, while significant, has been challenged by issues of tolerability and the emergence of resistance. Key metrics for evaluating efficacy include fever clearance time (FCT) and parasite clearance time (PCT).

| Study Focus | Quinine Regimen | Fever Clearance Time (FCT) | Parasite Clearance Time (PCT) | Cure Rate / Outcome | Reference |

| Severe Malaria (Loading vs. No Loading Dose) | 20 mg/kg loading dose vs. 10 mg/kg uniform dose | -11.11 hours (shorter with loading dose) | -7.44 hours (shorter with loading dose) | No significant difference in mortality (small sample size) | |

| Uncomplicated Malaria (Thailand) | 10 mg/kg orally 3x/day for 7 days | Median: 58.5 hours | Mean: 73 ± 24 hours | 6/22 patients had recrudescence | |

| Complicated Malaria in Children | Various (IV/IM/IR) | 25.1 - 48.6 hours | 27.4 - 49.5 hours | Time to regain consciousness: 36-39 hours | |

| Malaria in Pregnancy (Gabon) | 10 mg/kg orally 3x/day for 7 days | Not Reported | Not Reported | Day 28 effectiveness: 60% |

Table 2: Selected Data on the Clinical Efficacy of Quinine in Malaria Treatment.

The Emergence of Resistance: A Multifactorial Challenge

The long-term and widespread use of quinine inevitably led to the selection of resistant P. falciparum strains. The first case of quinine resistance was reported as early as 1910 in Brazil. Unlike the rapid, high-level resistance seen with drugs like chloroquine, resistance to quinine has been slower to develop and is generally of a lower grade.

Research indicates that quinine resistance is a complex, multifactorial trait, not attributable to a single gene mutation. Several genetic loci have been implicated:

-

P. falciparum chloroquine resistance transporter (pfcrt) : Mutations in this gene, the primary determinant of chloroquine resistance, also contribute to altered quinine susceptibility.

-

P. falciparum multidrug resistance protein 1 (pfmdr1) : Changes in the copy number and single nucleotide polymorphisms (SNPs) in this gene are associated with resistance.

-

P. falciparum sodium/hydrogen exchanger (pfnhe-1) : Polymorphisms in this gene have been linked to resistance in some studies.

-

DMT1 (Drug/Metabolite Transporter) : A recently identified transporter on chromosome 7 has been shown to be a novel marker of quinine resistance.

Experimental Methodologies for Antimalarial Drug Evaluation

The evaluation of quinine and other antimalarials relies on standardized in vitro and in vivo experimental protocols.

In Vitro Efficacy Testing

The primary goal is to determine the drug concentration that inhibits parasite growth, typically the 50% inhibitory concentration (IC50).

-

Parasite Culture : P. falciparum is cultured continuously in vitro in human erythrocytes using methods first established by Trager and Jensen.

-

Drug Dilution : The test compound (e.g., this compound) is prepared in a series of dilutions and added to the parasite cultures.

-

Incubation : Cultures are incubated for a defined period (e.g., 48-72 hours) to allow for one or two full asexual cycles.

-

Growth Inhibition Assessment : Parasite growth is measured and compared to untreated controls. Common methods include:

-

Microscopy : Giemsa-stained thin blood smears are examined to determine parasitemia by manual counting.

-

Isotopic Assays : Measures the incorporation of a radiolabeled substrate, like [³H]-hypoxanthine, which is taken up by viable parasites.

-

Enzyme-based Assays : Quantifies parasite-specific enzymes like lactate dehydrogenase (pLDH) or histidine-rich protein II (HRP-II).

-

Flow Cytometry : Uses fluorescent dyes that bind to parasite DNA to automate the counting of infected erythrocytes.

-

In Vivo Efficacy Testing

Animal models, historically and currently, are crucial for pre-clinical evaluation of antimalarial compounds.

-

Model Selection : Rodent malaria models (e.g., P. berghei or P. yoelii in mice) are commonly used. More advanced models include humanized mice engrafted with human liver cells and erythrocytes.

-

Infection : Mice are infected with a standardized number of parasites, typically via intraperitoneal injection.

-

Drug Administration : The test compound is administered to the infected mice at various doses and routes (e.g., oral, subcutaneous).

-

Monitoring : Parasitemia is monitored daily by examining blood smears. Survival of the mice is also recorded.

-

Endpoint Analysis : Efficacy is determined by the reduction in parasitemia compared to a control group. The 4-day suppressive test is a standard method where the drug is given daily for four days post-infection. The dose that suppresses parasitemia by 50% or 90% (ED50, ED90) is calculated.

Conclusion: The Enduring Legacy of Quinine

This compound holds a unique and pivotal place in the history of medicine. It was the first effective chemical treatment for an infectious disease, saving countless lives and enabling historical developments that would have otherwise been impossible in malaria-endemic regions. While the development of more effective and better-tolerated synthetic antimalarials, such as chloroquine and later artemisinin-based combination therapies (ACTs), displaced quinine from its first-line status, it has never become obsolete. Due to its long history of use and the relatively slow development of high-level resistance, quinine remains a critical second-line therapy for uncomplicated malaria and an important option for treating severe malaria, especially in regions where resistance to newer drugs is prevalent. It also continues to be the recommended treatment for malaria in the first trimester of pregnancy. The story of quinine, from its discovery in the Andes to its enduring role in the modern pharmacopeia, serves as a powerful testament to the value of natural products in drug discovery and a constant reminder of the evolutionary battle against infectious disease.

References

Physicochemical Properties of Quinine Hydrochloride: An In-depth Technical Guide for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of quinine hydrochloride, an essential active pharmaceutical ingredient (API) in the development of various drug formulations. Understanding these properties is paramount for ensuring the quality, stability, and bioavailability of the final medicinal product. This document details key parameters, presents experimental protocols for their determination, and explores their implications for formulation strategies.

Core Physicochemical Properties

This compound is the salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1] Its chemical structure, comprised of a quinoline and a quinuclidine ring system, dictates its physicochemical behavior.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | (8S,9R)-6'-Methoxycinchonan-9-ol hydrochloride | |

| Molecular Formula | C₂₀H₂₄N₂O₂·HCl (anhydrous) C₂₀H₂₄N₂O₂·HCl·2H₂O (dihydrate) | [2] |

| Molecular Weight | 360.88 g/mol (anhydrous) 396.91 g/mol (dihydrate) | |

| Appearance | White, silky, glittering needles or crystalline powder. | |

| Melting Point | 158-160 °C (anhydrous) |

This compound is known to effloresce in warm air and gradually darken upon exposure to light.

Solubility

The solubility of an API is a critical factor influencing its absorption and bioavailability. This compound, as a salt, exhibits significantly higher aqueous solubility compared to its free base, quinine. Its solubility is influenced by the solvent, temperature, and pH.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Quantitative Data | References |

| Water | Soluble | 1 g in 35 parts | |

| Water (25 °C) | Soluble | 549.7 mg/L* | |

| Ethanol (99.5%) | Very Soluble | 1 g in 1 mL | |

| Chloroform | Freely Soluble | 1 g in 1 mL | |

| Glycerol | Soluble | 1 g in 7 mL | |

| Ether | Practically Insoluble | - |

Note: The quantitative value for water solubility from one source appears low and may refer to the free base. The description "soluble" and the ratio of 1g in 35 parts water are more indicative of the hydrochloride salt's solubility.

The pH of the medium plays a crucial role in the solubility of this compound due to the presence of two basic nitrogen atoms. In acidic solutions, where the nitrogen atoms are protonated, this compound is highly soluble. As the pH increases towards the pKa of the basic centers, the un-ionized, less soluble free base begins to precipitate.

pKa (Acid Dissociation Constant)

Quinine is a diacidic base, with two primary basic centers: the quinuclidine nitrogen (more basic) and the quinoline nitrogen (less basic). The pKa values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, absorption, and interaction with other molecules.

For the protonated species of quinine, the approximate pKa values are:

-

pKa₁ ≈ 4-5: Corresponding to the quinoline nitrogen.

-

pKa₂ ≈ 8.5: Corresponding to the quinuclidine nitrogen.

This means that below a pH of about 4, both nitrogen atoms will be protonated. Between pH 5 and 8, the more basic quinuclidine nitrogen will be predominantly protonated. Above a pH of 9, the molecule will exist primarily as the neutral free base.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same API can exhibit different physicochemical properties, including solubility, melting point, and stability, which can have a significant impact on the drug's bioavailability and shelf-life.

While extensive studies have been conducted on the polymorphism of quinine sulphate, demonstrating the existence of multiple crystalline forms, specific research on the polymorphic forms of this compound is less prevalent in the literature. However, a single crystal structure of this compound dihydrate has been reported, indicating its crystalline nature. The potential for polymorphism in this compound should be considered during drug development, and screening for different crystalline forms is recommended.

Stability

The stability of this compound is a critical consideration for its formulation, storage, and handling. It is known to be sensitive to light and can degrade upon exposure. Forced degradation studies on the closely related quinine sulphate have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.

-

Acid and Base Hydrolysis: Degradation is observed under both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, particularly at elevated temperatures.

-

Oxidation: Quinine is susceptible to oxidative degradation, for instance, in the presence of hydrogen peroxide.

-

Photostability: As a light-sensitive compound, this compound should be protected from light to prevent photodegradation.

-

Thermal Stability: The melting point of the anhydrous form is in the range of 158-160 °C, indicating good thermal stability at typical storage conditions.

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, pH buffer) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filtration apparatus does not adsorb the solute.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, g/100 mL).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in water with a constant ionic strength maintained by a background electrolyte (e.g., 0.15 M KCl).

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl) to ensure all basic groups are fully protonated.

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often by analyzing the first or second derivative of the curve).

Polymorphism Characterization

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for identifying and characterizing polymorphs.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will exhibit different melting points and heats of fusion.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen).

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the substance.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The peak temperature of the endotherm corresponds to the melting point.

XRPD provides a unique "fingerprint" of a crystalline solid based on the diffraction pattern of X-rays by the crystal lattice.

Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine powder.

-

Sample Mounting: Mount the powdered sample in a sample holder.

-

Data Acquisition: Place the sample holder in the diffractometer and expose it to a monochromatic X-ray beam.

-

Diffraction Pattern: Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: Compare the obtained diffraction pattern with known patterns or analyze it to identify the crystal lattice parameters.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in the concentration of the API and the formation of degradation products over time.

Protocol:

-

Forced Degradation Studies: Subject this compound solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

Chromatographic System:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

-

Method Development and Validation:

-

Develop a chromatographic method that separates the main peak of this compound from all degradation product peaks and any excipients.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Stability Testing: Store the drug product under specified conditions (e.g., accelerated and long-term stability) and analyze samples at predetermined time points using the validated HPLC method.

Implications for Drug Formulation

The physicochemical properties of this compound have direct implications for the development of stable and effective drug formulations.

-

Dosage Form Selection: The good aqueous solubility of this compound makes it suitable for various dosage forms, including oral solutions, syrups, and parenteral formulations. For solid dosage forms like tablets and capsules, its solubility ensures good dissolution characteristics.

-

pH Control: Due to the pH-dependent solubility, the pH of liquid formulations must be carefully controlled to maintain the drug in its soluble, protonated form. Buffering agents are often necessary.

-

Excipient Compatibility: Preformulation studies are essential to ensure the compatibility of this compound with various excipients. The potential for interactions that could affect stability or bioavailability should be evaluated.

-

Polymorph Control: If different polymorphs of this compound are identified, the manufacturing process should be designed to consistently produce the desired, most stable form to ensure batch-to-batch consistency in product performance.

-

Packaging and Storage: The light sensitivity of this compound necessitates the use of light-resistant packaging for the final drug product. Storage conditions should also be controlled to minimize degradation.

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental for the successful development of pharmaceutical formulations. Its solubility, pKa, potential for polymorphism, and stability profile are key parameters that guide formulation strategies, ensure product quality, and ultimately impact therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this important active pharmaceutical ingredient.

References

Solubility Profile of Quinine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinine hydrochloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this critical antimalarial compound. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound in organic solvents ranges from very soluble to slightly soluble. The following table summarizes the available quantitative and qualitative data. It is important to note that the temperature at which some of these measurements were taken was not specified in the source literature; however, it is generally understood that solubility increases with temperature[1].

| Organic Solvent | Quantitative Solubility | Qualitative Description |

| Ethanol | 1 g/mL[2] | Very Soluble[3] |

| Chloroform | 1 g/mL[2] | Freely Soluble[3] |

| Methanol | Not specified | Very Soluble |

| Glycerol | 1 g/7mL | Not specified |

| Dimethyl Sulfoxide (DMSO) | Not specified | Slightly Soluble |

| Diethyl Ether | Not specified | Very Slightly Soluble |

Note on Pharmacopeial Terms:

-

Very Soluble: Less than 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable and reproducible means of establishing the saturation point of a solute in a given solvent at a controlled temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., ethanol, chloroform, methanol)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled incubator

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen organic solvent. These will be used to generate a calibration curve for accurate quantification.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed glass vial or flask. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, the samples are removed from the shaker. The undissolved solid is separated from the saturated solution by centrifugation.

-

Filtration: The clear supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using HPLC or UV-Vis spectrophotometry.

-

HPLC Analysis: An aliquot of the filtrate is injected into the HPLC system. The peak area of this compound is measured and compared to the calibration curve generated from the standard solutions to determine the concentration.

-

UV-Vis Analysis: The absorbance of the filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using the calibration curve.

-

-

Data Reporting: The solubility is reported in units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

The Luminescent Signature of Quinine: An In-depth Technical Guide to the Fluorescence Spectrum of Quinine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence spectrum of quinine hydrochloride, a compound widely recognized for its potent antimalarial properties and its distinctive blue fluorescence under ultraviolet light. This document delves into the core principles governing its fluorescence, details experimental protocols for its characterization, and presents quantitative data to support advanced research and drug development applications.

Core Principles of Quinine Fluorescence

Quinine's fluorescence is an intrinsic property of its molecular structure, specifically the quinoline ring system. Upon absorption of ultraviolet (UV) light, the molecule is elevated to an excited electronic state. It then rapidly returns to its ground state through the emission of a photon, a process perceived as fluorescence. The efficiency and spectral characteristics of this process are highly sensitive to the molecule's immediate chemical environment, most notably the solvent and pH.

In acidic solutions, quinine is protonated, and this cationic form exhibits strong fluorescence. While various salts of quinine exist, including sulfate and hydrochloride, the fluorescent properties are primarily attributed to the quinine cation. However, the choice of the counter-ion is critical, as certain ions can significantly influence the fluorescence intensity through a process known as quenching.

Spectral Characteristics of Quinine

Quinine exhibits distinct excitation and emission spectra that are crucial for its identification and quantification. In acidic environments, quinine typically displays two main excitation peaks and a single, broad emission peak.

Table 1: Excitation and Emission Maxima of Quinine in Acidic Solution

| Parameter | Wavelength (nm) | Reference(s) |

| Primary Excitation Maximum (S0 → S2) | ~250 | [1][2] |

| Secondary Excitation Maximum (S0 → S1) | ~350 | [1][2][3] |

| Emission Maximum | ~450-460 |

Note: The exact maxima can vary slightly depending on the specific solvent and instrument calibration.

Factors Influencing Fluorescence

The fluorescence of this compound is significantly affected by several environmental factors, which must be carefully controlled for accurate and reproducible measurements.

Solvent Effects

The choice of solvent plays a pivotal role in the fluorescence quantum yield of quinine. Acidic solutions are essential to ensure the protonation of the quinine molecule, which is the strongly fluorescent species. Dilute sulfuric acid (0.05 M or 0.1 M) or perchloric acid (0.1 M) are commonly used as solvents.

pH Dependence

The fluorescence intensity of quinine is highly dependent on the pH of the solution. In acidic conditions (pH < 4), quinine is fully protonated and exhibits maximum fluorescence. As the pH increases, deprotonation occurs, leading to a decrease in fluorescence intensity.

Quenching Effects: The Critical Role of the Chloride Ion

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For quinine, halide ions, particularly chloride (Cl⁻), are potent quenchers. This is of paramount importance when working with this compound, as the chloride counter-ion can itself quench the fluorescence, especially at higher concentrations. Therefore, when preparing solutions of this compound for fluorescence measurements, it is crucial to use a non-quenching acid, such as sulfuric acid or perchloric acid, to maintain a low pH and minimize the concentration of free chloride ions. Using hydrochloric acid to acidify a quinine solution would introduce additional chloride ions and lead to significant quenching.

The quenching effect of halide ions on quinine fluorescence follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.

Table 2: Fluorescence Quantum Yield of Quinine Under Different Conditions

| Solvent | Quantum Yield (Φf) | Reference(s) |

| 0.1 M H2SO4 | ~0.58 | |

| 0.5 M H2SO4 | 0.546 | |

| 0.1 M HClO4 | 0.60 |

Note: The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Experimental Protocols

Accurate measurement of the fluorescence spectrum of this compound requires meticulous experimental procedures. Below are detailed methodologies for sample preparation and spectral acquisition.

Preparation of a Standard Quinine Solution

-

Stock Solution (100 µg/mL): Accurately weigh 120.7 mg of quinine sulfate dihydrate (or an equivalent molar amount of this compound) and transfer it to a 1 L volumetric flask. Add approximately 50 mL of 1 M sulfuric acid to dissolve the compound. Dilute to the mark with deionized water. This stock solution should be prepared fresh daily and protected from light.

-

Working Standard (e.g., 2 µg/mL): Prepare a series of dilutions from the stock solution using 0.05 M sulfuric acid as the diluent to create working standards of desired concentrations.

Measurement of Excitation and Emission Spectra

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector is required.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blank: Use the 0.05 M sulfuric acid diluent as a blank to zero the instrument.

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of maximum emission (approximately 450 nm).

-

Scan the excitation monochromator over a wavelength range of 200 nm to 400 nm.

-

-

Emission Spectrum Acquisition:

-

Set the excitation monochromator to the wavelength of maximum excitation (approximately 350 nm).

-

Scan the emission monochromator over a wavelength range of 370 nm to 600 nm.

-

-

Instrument Settings: Typical settings include monochromator slit widths of 5 nm for both excitation and emission. The PMT voltage may need to be adjusted to ensure the signal is within the linear range of the detector.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide a clear visual representation of the processes involved in studying the fluorescence of this compound.

Caption: Experimental workflow for determining the fluorescence spectrum of quinine.

References

Quinine Hydrochloride: The Gold Standard for Bitterness in Sensory Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, an alkaloid originally extracted from the bark of the Cinchona tree, has a long and storied history, from its pivotal role in treating malaria to its characteristic contribution to the flavor of tonic water.[1][2][3][4][5] Its intensely bitter taste led to its widespread adoption as a reference standard in sensory science and the pharmaceutical industry. This technical guide provides a comprehensive overview of quinine hydrochloride's role as a bitterness standard, detailing its chemical properties, the biological mechanisms of its perception, standardized experimental protocols for its use, and its critical application in drug development.

Physicochemical Properties and Historical Context

This compound, the salt of quinine, is a white crystalline powder known for its potent and persistent bitter taste. It is soluble in water, which makes it a convenient standard for preparing solutions for sensory evaluation. Historically, the bitterness of cinchona bark was a well-known characteristic, and its medicinal properties were discovered by the Quechua people of Peru, who would mix the ground bark with sweetened water to make it more palatable. The isolation of quinine in 1820 by French scientists Pierre Joseph Pelletier and Joseph Bienaimé Caventou paved the way for its standardized use in medicine and, eventually, in sensory science.

The Physiology of Bitter Taste Perception

The sensation of bitterness is a crucial defense mechanism, alerting organisms to potentially toxic substances. This perception is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (T2Rs or TAS2Rs). Humans possess 25 different types of T2Rs, many of which can be activated by a wide array of bitter compounds.

Quinine is a broad-spectrum agonist for T2Rs, meaning it can activate multiple receptor subtypes, including T2R4, T2R7, T2R10, T2R14, T2R39, T2R40, T2R43, T2R44, and T2R46. This broad activation profile contributes to its consistent and strong bitter taste, making it an ideal reference. The binding of quinine to these receptors initiates an intracellular signaling cascade, leading to neurotransmitter release and the perception of bitterness.

Signaling Pathway of Quinine-Induced Bitterness

The following diagram illustrates the generally accepted signaling pathway for bitter taste transduction initiated by quinine.

Caption: Simplified signaling cascade of quinine-induced bitter taste perception.

Quantitative Data on this compound's Bitterness

This compound is frequently used to calibrate sensory panels and instruments, and its bitterness has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Bitterness Thresholds of this compound

The bitterness threshold is the lowest concentration at which a substance is detectable. This can vary among individuals due to genetic differences in taste receptors.

| Study Type | Population | Mean Detection Threshold (mM) | Reference |

| Solution Taste Test | General Adult | 0.008 - 0.03 | |

| Taste Strips | Adult Volunteers | 0.0004 g/ml (approx. 1 mM) |

Table 2: Bitterness Intensity Ratings of this compound Solutions

Sensory studies often use scales like the generalized Labeled Magnitude Scale (gLMS) to quantify the perceived intensity of a taste.

| Concentration (mM) | Mean gLMS Score | Perceived Intensity | Reference |

| 0.1 | 15.9 | "Weak" to "Moderate" | |

| 1.0 | 40.1 | "Strong" to "Very Strong" | |

| Saturated Solution | 46.8 | "Strong" to "Very Strong" |

Table 3: Comparison of this compound Bitterness with Other Compounds

Electronic tongues and human sensory panels are used to compare the bitterness intensity of different substances, with quinine often serving as the benchmark.

| Compound | Relative Bitterness (Compared to Caffeine) | Method | Reference |

| Quinine HCl | ~6.7 times more bitter | Electronic Tongue | **** |

| Prednisolone | ~6.8 times more bitter | Electronic Tongue | |

| Ranitidine HCl | > Prednisolone > Quinine HCl | Electronic Tongue | |

| Caffeine | 1 (Reference) | Electronic Tongue |

Experimental Protocols for Sensory Evaluation

Standardized protocols are essential for obtaining reliable and reproducible sensory data.

Protocol 1: Preparation of this compound Stock and Reference Solutions

This protocol is adapted from the European Pharmacopoeia method for determining bitterness value.

Materials:

-

This compound powder

-

Deionized or purified water

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh 0.100 g of this compound.

-

Dissolve it in deionized water and dilute to 100.0 mL in a volumetric flask. This creates a 1 g/L solution.

-

Dilute 1.0 mL of this solution to 100.0 mL with water to obtain a stock solution of 10 mg/L (0.025 mM).

-

-

Reference Solutions for Threshold Testing:

-

Prepare a series of dilutions from the stock solution. For example, to determine a correction factor for panelists, a series can be made by placing 3.6 mL of the stock solution in the first tube and increasing the volume by 0.2 mL in each subsequent tube up to 5.8 mL, then diluting each to 10.0 mL with water.

-

Protocol 2: Sensory Evaluation using the "Swirl and Spit" Method

This is a common method for evaluating the taste of solutions without ingestion.

Procedure:

-

Panelist Preparation: Panelists should rinse their mouths thoroughly with water before the test.

-

Sample Presentation: Provide panelists with a 10 mL sample of the test solution in a coded cup.

-

Evaluation:

-

The panelist takes the entire 10 mL sample into their mouth.

-

They swirl the solution around the mouth, ensuring it contacts all surfaces of the tongue, for a standardized time (e.g., 10-30 seconds).

-

The panelist then spits the solution into a receptacle.

-

-

Rating: The panelist rates the perceived bitterness intensity on a chosen scale (e.g., gLMS).

-

Rinsing: The panelist rinses their mouth with water and waits for a designated period (e.g., 1-10 minutes) before evaluating the next sample to prevent sensory fatigue.

Experimental Workflow for Sensory Panel Evaluation

The following diagram outlines a typical workflow for a sensory evaluation experiment using this compound as a standard.

Caption: Standard workflow for sensory panel evaluation of bitterness.

Applications in Drug Development and Taste Masking

A significant challenge in pharmaceutical formulation is the often intensely bitter taste of active pharmaceutical ingredients (APIs), which can lead to poor patient compliance, especially in pediatric and geriatric populations. This compound serves as an essential tool in this area.

-

Benchmarking Bitterness: The bitterness of a new API can be quantified by comparing it to a standard this compound solution. This allows formulators to understand the magnitude of the taste-masking challenge.

-

Evaluating Taste-Masking Strategies: Different taste-masking techniques, such as the use of sweeteners, flavors, or polymer coatings, can be evaluated for their effectiveness by measuring the reduction in bitterness of a model bitter substance like quinine. For example, studies have shown that sweeteners like aspartame and sucralose can significantly decrease the perceived bitterness of this compound.

Conclusion

This compound's consistent and potent bitterness, coupled with its well-understood mechanism of action and extensive history of use, solidifies its position as the gold standard for bitterness in sensory studies. For researchers in academia and the pharmaceutical industry, a thorough understanding of how to prepare, present, and evaluate this compound is fundamental to conducting robust and reliable taste assessments. The standardized protocols and quantitative data presented in this guide provide a foundation for its effective use in sensory evaluation and the development of more palatable pharmaceutical formulations.

References

The Discovery and Isolation of Quinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal discovery and subsequent isolation of quinine from the bark of the Cinchona tree. It offers a historical perspective on the initial, rudimentary methods of utilization and chronicles the groundbreaking work of Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou in 1820, which marked the dawn of alkaloid chemistry and provided a purified, potent antimalarial agent. This document details both the historical and contemporary experimental protocols for the extraction, purification, and analysis of quinine. Quantitative data on alkaloid content and physicochemical properties are systematically presented in tabular format for ease of reference. Furthermore, this guide employs Graphviz visualizations to elucidate the experimental workflows and the molecular mechanism of quinine's action against the malaria parasite, Plasmodium falciparum.

Historical Context: From "Fever Tree" Bark to a Purified Alkaloid

The therapeutic properties of the bark from the Cinchona tree, colloquially known as the "fever tree," were first recognized by the indigenous peoples of Peru. Jesuit missionaries introduced the bark to Europe in the 17th century as a remedy for fevers, particularly malaria.[1][2] Early use involved grinding the bark into a powder and mixing it with liquids like wine.[3] However, the potency of these preparations was inconsistent due to variations in the alkaloid content of the bark from different Cinchona species and geographical locations.

The seminal moment in the history of quinine came in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid.[1][4] Their work, which involved a systematic process of acid-base extraction, yielded a purified crystalline substance they named quinine. This breakthrough not only provided a standardized and more effective treatment for malaria but also laid the foundation for the field of alkaloid chemistry. Pelletier and Caventou chose not to patent their discovery, a decision that facilitated the widespread production and availability of this life-saving drug.

Experimental Protocols for the Isolation of Quinine

This section details both the historical method of isolation pioneered by Pelletier and Caventou and a representative modern laboratory-scale protocol.

Historical Isolation Method (Pelletier and Caventou, 1820)

Methodology:

-

Pulverization: The Cinchona bark was finely powdered to increase the surface area for extraction.

-

Acidic Extraction: The powdered bark was treated with a dilute acid solution (likely sulfuric or hydrochloric acid). This protonated the alkaloid amines, including quinine, converting them into their water-soluble salts.

-

Filtration: The mixture was filtered to separate the acidic aqueous solution containing the dissolved quinine salts from the solid bark residue.

-

Basification: A basic solution, such as calcium hydroxide or another alkali, was added to the filtrate. This neutralized the acid and deprotonated the quinine salts, causing the free base quinine to precipitate out of the solution as it is poorly soluble in water.

-

Solvent Extraction: The precipitated quinine was then dissolved in an organic solvent, such as alcohol or ether, in which the free base is soluble.

-

Crystallization: The solvent was carefully evaporated, leading to the crystallization of purified quinine.

Modern Laboratory-Scale Isolation and Purification

Contemporary methods for quinine isolation employ more advanced techniques to improve yield, purity, and efficiency. The following protocol describes a general procedure for laboratory-scale extraction and purification.

Methodology:

-

Preparation of Plant Material:

-

Obtain finely powdered Cinchona bark.

-

Dry the powder in an oven at 60°C to a constant weight to remove moisture.

-

-

Alkaline Maceration and Extraction:

-

Mix the dried bark powder with an alkaline substance, such as calcium hydroxide or sodium carbonate, and a small amount of water to form a paste. This converts the quinine salts present in the bark into the free base form.

-

The paste is then subjected to extraction with an organic solvent. Toluene is a commonly used solvent for this purpose. This can be performed using a Soxhlet apparatus for continuous extraction or through repeated maceration and filtration.

-

-

Acidic Extraction (Liquid-Liquid Extraction):

-

The organic extract containing the quinine free base is then extracted with a dilute solution of a strong acid, typically sulfuric acid (e.g., 5% H₂SO₄). This converts the quinine back into its water-soluble salt (quinine sulfate), which partitions into the aqueous phase.

-

The process is repeated several times to ensure complete extraction of the quinine from the organic solvent.

-

-

Purification and Crystallization:

-

The acidic aqueous solution is treated with activated charcoal to decolorize it and remove impurities.

-

The solution is then carefully neutralized with a base (e.g., ammonia or sodium carbonate) to a specific pH to precipitate the quinine sulfate, which has low solubility.

-

The precipitated quinine sulfate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol-water mixture) to obtain high-purity crystals.

-

-

Modern Analytical Techniques for Quantification:

-

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are now standard methods for the quantitative analysis of quinine in bark extracts and final products.

-

Quantitative Data

The following tables summarize key quantitative data related to the quinine content in various Cinchona species and the physicochemical properties of quinine.

Table 1: Quinine Content in Various Cinchona Species

| Cinchona Species | Quinine Content (% of bark dry weight) | Reference(s) |

| Cinchona ledgeriana | High | |

| Cinchona officinalis | High | |

| Cinchona tjinjiroena | High | |

| Cinchona calisaya | Variable | |

| Cinchona succirubra | Variable | |

| Cinchona hybrida | Variable | |

| Cinchona kartamanah | Variable | |

| General Range | up to 15% in cultivated crops |

Table 2: Yield of Quinine using Different Modern Extraction Methods

| Extraction Method | Solvent System | Temperature (°C) | Time | Yield (mg/g of dry bark) | Reference(s) |

| Microwave-Assisted Extraction (MAE) | 65% Ethanol | 130 | 34 min | 3.93 ± 0.11 | |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol | 25 | 15 min | 2.81 ± 0.04 | |

| Soxhlet Extraction | Methanol with 20% Diethylamine | Water bath | 10 h | 2.202% (22.02 mg/g) |

Table 3: Physicochemical Properties of Quinine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₂O₂ | |

| Molecular Weight | 324.42 g/mol | |

| Melting Point | 177 °C (with some decomposition) | |

| Solubility in Water | 500 mg/L at 15 °C | |

| Solubility in Ethanol | 1 g in 0.8 mL | |

| Solubility in Chloroform | 1 g in 1.2 mL | |

| Solubility in Ether | 1 g in 250 mL | |

| Appearance | White crystalline powder | |

| UV Absorption Peak | ~350 nm (in 0.1 M H₂SO₄) | |

| Fluorescent Emission Peak | ~460 nm (in 0.1 M H₂SO₄) |

Visualizations

Experimental Workflow for Modern Quinine Isolation

The following diagram illustrates the key stages in a modern laboratory-scale protocol for the isolation and purification of quinine from Cinchona bark.

Caption: Workflow for modern quinine isolation.

Mechanism of Action of Quinine in Plasmodium falciparum

This diagram depicts the proposed mechanism of action of quinine within the food vacuole of the malaria parasite, Plasmodium falciparum.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 4. Original preparation of quinine by Pelletier and Caveton | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

Preclinical Toxicological Profile of Quinine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of quinine hydrochloride, drawing from a range of in vivo and in vitro studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential adverse effects of this compound and to provide a basis for further investigation and risk assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance. For this compound, these studies have been conducted in various animal species to determine the median lethal dose (LD50), a key indicator of acute toxicity.

Data Presentation

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 620 | [1] |

| Mouse | Oral | 1160 | [2] |

| Rabbit | Oral | 800 | [2] |

| Rat | Subcutaneous | 790 | [2] |

| Mouse | Intraperitoneal | 189 | [2] |

| Human | Intravenous | 0.23 (LDLo) |

LDLo: Lowest published lethal dose.

Experimental Protocols

OECD 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to identify a dose that produces evident toxicity without causing mortality.

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept constant.

-

Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information to be a dose that is likely to produce some signs of toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged and repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used for safety and risk assessment.

Data Presentation

| Species | Duration | Route | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |

| Rat | 13 weeks | Oral (diet) | 0, 1, 10, 40, 100, 200 | 40 | Reduced body weight gain at ≥100 mg/kg/day and reduced food intake at 200 mg/kg/day. | |

| Rat | 13 weeks | Oral (diet) | 0, 60, 85, 120 | 60 | Reduced body weight gain and food intake at ≥85 mg/kg/day. | |

| Rat | 15 months | Oral (drinking water) | ~100 (quinine sulfate) | Not established | Mortality and adverse liver effects (periportal glycogen depletion, mild fibrosis, Kupffer cell lipid accumulation). |

Experimental Protocols

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This guideline is designed to characterize the toxicity profile of a substance following 90 days of repeated oral administration.

-

Test Animals: Typically, young adult rats (at least 10 males and 10 females per group) are used.

-

Housing and Feeding: Animals are housed under standard laboratory conditions with free access to food and water.

-

Dose Administration: The test substance is administered orally, usually daily, via gavage, in the diet, or in drinking water.

-

Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

-

Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at termination.

-

Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, with target organs also examined in the lower dose groups.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage directly or indirectly. A standard battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a substance.

Data Presentation

| Test System | Genetic Endpoint | Metabolic Activation | Result | Reference |

| In Vitro Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | With and without | Negative in most strains; positive in S. typhimurium TA98 with metabolic activation. | |

| In Vitro Chromosomal Aberration Test | Chromosomal damage | With and without | Positive | |

| In Vitro Sister Chromatid Exchange Assay | Chromosomal damage | Not specified | Positive in mouse lymphoma cells. | |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Chromosomal damage | N/A | Positive in C3H mice at 110 mg/kg. | |

| In Vivo Sister Chromatid Exchange Assay | Chromosomal damage | N/A | Positive in various mouse strains; negative in Chinese hamsters. |

Experimental Protocols

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Test Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

OECD 474: Mammalian Erythrocyte Micronucleus Test

This in vivo assay assesses chromosomal damage in the bone marrow of rodents.

-

Test Animals: Typically, mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually on one or two occasions.

-

Sample Collection: Bone marrow is collected at appropriate time points after the last administration.

-

Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential of a substance to interfere with normal reproductive function and development.

Data Presentation

| Species | Study Type | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |

| Rat | Teratology (GD 6-15) | 0, 50, 100, 200 | 50 (maternal toxicity); 200 (developmental toxicity) | Maternal toxicity (reduced body weight gain, salivation, fur loss) at ≥100 mg/kg/day. No treatment-related effects on pregnancy parameters, resorptions, litter size, or major malformations. | |

| Rat | Pup development | ~20 (quinine sulfate) | Not established | Impaired growth (lower birth weight and during lactation), delayed physical development (teeth eruption, eye opening). |

Experimental Protocols

OECD 414: Prenatal Developmental Toxicity Study

This study assesses the effects of a substance on the pregnant female and the developing embryo and fetus.

-

Test Animals: Typically, pregnant rats or rabbits are used.

-

Dose Administration: The test substance is administered daily from implantation to the day before cesarean section.

-

Observations (Maternal): Clinical signs, body weight, and food consumption are monitored throughout the study.

-

Examinations at Term: Females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

OECD 421: Reproduction/Developmental Toxicity Screening Test

This screening test provides preliminary information on potential effects on fertility and development.

-

Test Animals: Male and female rats are used.

-

Dose Administration: Males are dosed for a minimum of two weeks before mating, during mating, and for two weeks post-mating. Females are dosed throughout the study (approximately 63 days).

-

Endpoints: Includes evaluation of mating performance, fertility, gestation length, parturition, and pup viability and growth.

-

Pathology: Gross necropsy is performed on all adults. Histopathology of reproductive organs is conducted.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-producing potential of a substance.

While no specific long-term carcinogenicity studies on this compound were identified in the reviewed literature, a study on quinine sulphate was found. In this study, female mice were treated with 0.3% quinine sulphate intravaginally twice weekly for 40 weeks. One mouse in the treated group developed a mammary tumor, which was not observed in the control group; however, the significance of this finding is unknown. There are no structural alerts for carcinogenicity for this compound based on QSAR analysis. It is important to note that quinoline, a related compound, has shown evidence of carcinogenicity in animal studies.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of this compound is crucial for risk assessment and the development of potential mitigation strategies.

Cardiotoxicity

Quinine's cardiotoxic effects are primarily attributed to its ability to block cardiac ion channels, similar to Class IA antiarrhythmic drugs. This can lead to electrocardiogram (ECG) abnormalities, including prolongation of the QRS and QT intervals, and in severe cases, life-threatening arrhythmias.

Caption: this compound-induced cardiotoxicity pathway.

Ototoxicity